N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
Description
N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Properties
IUPAC Name |
N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-4-5-11-19(15-10-12-25(21,22)13-15)17(20)14-6-8-16(9-7-14)26(23,24)18(2)3/h6-9,15H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCRSTMIQSONPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the butyl group, the dimethylsulfamoyl group, and the thiolan-3-yl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals, materials, or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action for N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamides with different substituents, such as:
- N-butyl-4-(methylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
- N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-2-yl)benzamide
Uniqueness
The uniqueness of N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17N2O4S2
- Molecular Weight : 303.39 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on benzimidazole derivatives demonstrated their ability to induce apoptosis in tumor cells under hypoxic conditions, suggesting that this compound may share similar mechanisms of action .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : It may interfere with the cell cycle, leading to reduced proliferation rates in cancerous cells.
- Induction of Apoptosis : Similar compounds have shown to activate caspase pathways, leading to programmed cell death .
- DNA Damage : The ability to induce DNA damage has been linked to the cytotoxicity observed in tumor cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
